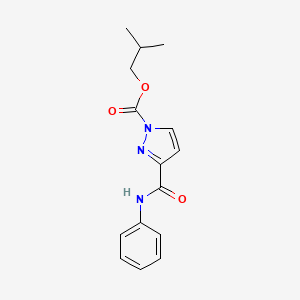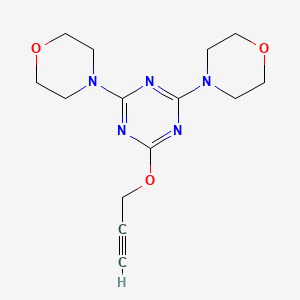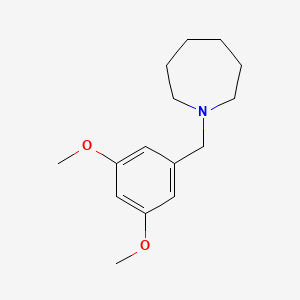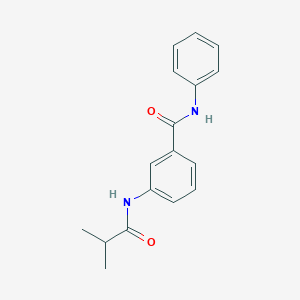![molecular formula C20H21NO3 B5832875 2-(4-ethoxyphenyl)-8-methoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5832875.png)
2-(4-ethoxyphenyl)-8-methoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air . The ethoxyphenyl group is a common substituent in organic chemistry, composed of a phenyl group, where one hydrogen atom is substituted by an ethoxy group (–O–CH2CH3) .
Molecular Structure Analysis
The molecular structure of pyrrole consists of a five-membered ring with alternating single and double bonds, and a nitrogen atom replacing one of the carbon atoms . The ethoxyphenyl group consists of a six-membered carbon ring (phenyl group) attached to an ethoxy group .Chemical Reactions Analysis
Pyrrole undergoes electrophilic substitution reactions more readily than benzene, and these reactions normally occur at the 2-position . The reactions of ethoxyphenyl compounds would depend on the specific compound and conditions .Physical And Chemical Properties Analysis
Pyrrole is a colorless liquid that is sparingly soluble in water but dissolves in ethanol and ether . The physical and chemical properties of ethoxyphenyl compounds would depend on the specific compound .Aplicaciones Científicas De Investigación
Organic Electronics and Semiconductors
The compound’s unique structure makes it an excellent candidate for organic field-effect transistors (OFETs) and other electronic devices. Researchers have synthesized derivatives based on the diketopyrrolopyrrole (DPP) core, such as 2,5-dihexadecyl-3,6-bis(5-(3-hexylthiophen-2-yl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione (DPP(3HT)₂) . Key features include:
Photovoltaics and Solar Cells
DPP derivatives, including Oprea1_368693, have been explored for use in organic photovoltaics (OPVs) and dye-sensitized solar cells (DSSCs). Their solution processability and favorable optoelectronic properties make them attractive materials for efficient energy conversion .
Materials Science and Nanotechnology
The compound’s well-defined molecular weight and high purity allow for precise engineering of its properties. Researchers have investigated its use in nanomaterials, thin films, and nanostructured devices .
Operations Research (OR) Applications
Okay, this one is a bit different! 😄 While not directly related to the compound itself, OR applications are essential in decision-making fields. If you’re interested in optimizing processes, logistics, or resource allocation, consider exploring OR methodologies .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-ethoxyphenyl)-4-methoxy-1,3-dimethylcyclohepta[c]pyrrol-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-5-24-16-11-9-15(10-12-16)21-13(2)19-17(22)7-6-8-18(23-4)20(19)14(21)3/h6-12H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKPASLBKPXDNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C3C(=O)C=CC=C(C3=C2C)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![methyl 2-[(4-bromophenyl)sulfonyl]hydrazinecarboxylate](/img/structure/B5832822.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopropyl-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B5832828.png)

![3-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine](/img/structure/B5832850.png)





